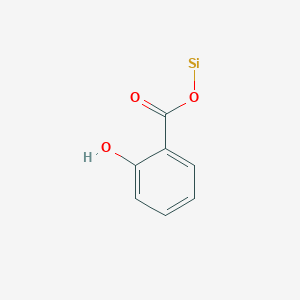

Silanol salicylate

Description

Contextual Overview of Organosilicon Compounds in Chemical Biology

Organosilicon compounds, which feature carbon-silicon bonds, offer novel structural frameworks with distinct chemical properties and metabolic pathways compared to their carbon-based counterparts. igem.org This has led to their exploration in the engineering of new pharmaceuticals and materials. igem.org Although silicon is often used as a temporary element in stereoselective synthesis, studies have shown that organosilicon small molecules can have significant and selective interactions with biological macromolecules, sometimes leading to improved activity in cellular assays. nih.gov

The inclusion of silicon in small molecules can alter their chemical characteristics, potentially boosting their biological activity and enhancing their pharmacological profiles. nih.gov Organosilicons are generally more lipophilic than their carbon analogues, which allows them to more easily cross cellular membrane barriers. igem.org While organosilicon compounds are not found in natural biological systems, certain enzymes, like cytochromes, have shown the potential to be engineered to catalyze the formation of carbon-silicon products. igem.orgencyclopedia.pub

Interdisciplinary Relevance of Silanol (B1196071) Salicylate (B1505791) in Material Science and Biochemistry

The interdisciplinary importance of silanol salicylate lies in the distinct properties of its two main components: the silanol group and the salicylate moiety.

In Material Science: Organosilicon compounds are foundational to a wide range of commercial products, including adhesives, coatings, and sealants made from silicones. encyclopedia.pubwikipedia.org Silanols, specifically, are key intermediates in silicone chemistry. drugbank.com The synthesis of this compound can involve reacting salicylic (B10762653) acid with a silanol precursor, such as a trialkoxysilane. ontosight.ai This process can be adapted for various applications, including the creation of bioactive glass materials. ontosight.ai The silicon-containing part of the molecule is noted for providing durability and the ester linkage between the silicone and the aromatic group allows for rapid biodegradation in wastewater. google.com

In Biochemistry: Salicylates, derivatives of salicylic acid, are well-known for their anti-inflammatory properties. tiiips.com Salicylic acid itself is a key motif in many biologically active compounds. nih.gov this compound combines these properties with those of silanols, which are recognized for their regenerative and moisturizing capabilities. tiiips.com Research has indicated that this compound may have anti-inflammatory and antimicrobial properties. The mechanism of action is thought to involve the modulation of enzymes and receptors. For instance, the salicylic acid component can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which in turn reduces the production of pro-inflammatory prostaglandins. Studies have also explored the use of this compound in dermatological applications, where it has been observed to increase the density of collagen and elastic fibers in the skin. nih.govresearchgate.net

Fundamental Research Questions Pertaining to this compound

The study of this compound prompts several fundamental research questions. A primary area of investigation is its synthesis and stability. The creation of this compound typically involves the esterification of salicylic acid with a silane (B1218182) compound, often requiring a catalyst and an inert atmosphere. Key research questions revolve around optimizing these synthetic routes to enhance yield and purity.

Another significant research area is understanding the compound's mechanism of action at a molecular level. While the inhibitory effects of the salicylate component on COX enzymes are known, the specific contribution of the silanol group to its biological activity is a subject of ongoing research. Questions also remain about how the unique silicon backbone affects the compound's stability and reactivity compared to traditional organic compounds. Spectroscopic techniques such as 29Si-NMR and LC-MS are being explored to track the hydrolysis kinetics of this compound under different pH conditions, providing insights into its stability and how it releases salicylate.

Detailed Research Findings

The synthesis of this compound generally involves the esterification of salicylic acid with a silane compound in the presence of a catalyst. The resulting compound is a hybrid molecule with dual functional properties.

Comparative Properties of Salicylate Derivatives

The properties of this compound can be better understood when compared to other salicylate derivatives. The table below provides a comparative analysis.

| Compound | Chemical Structure | Solubility | Key Applications | Notable Properties |

| Silanediol (B1258837) Salicylate | Salicylic acid esterified with (methyl)silanediol. | Lipid-soluble. | Cosmetics (anti-aging, anti-inflammatory). | Hydrolytically stable, low irritation. |

| Sodium Salicylate | The sodium salt of salicylic acid. | Water-soluble. | Pharmaceuticals (oral or injectable). | Can be limited in lipid-based skincare. |

| Salsalate (B1681409) | A dimer of salicylic acid. nih.gov | Partially hydrolyzed in the small intestine. nih.gov | Treatment of rheumatoid arthritis and osteoarthritis. nih.gov | Acts as a prodrug for salicylic acid. nih.gov |

| Methyl Salicylate | An ester of salicylic acid and methanol (B129727). chemcess.com | Present in many plants. chemcess.com | Flavoring agent, topical analgesic. | Strong characteristic odor. |

This table is generated based on available data and is for informational purposes only.

Research on Biological Effects

Studies have investigated the effects of this compound on skin. One study involving intradermal injections of 0.5% this compound for the treatment of atrophic scars reported scar-filling and improved skin texture after five sessions. patriciafroes.com.braestheticnursing.co.uk Another pilot study on photoaged skin found that weekly injections of 0.1% salicylate silanol led to a significant increase in the density of collagen and elastic fibers. nih.gov Texture analysis of the treated skin showed more compact and homogeneously distributed collagen fibers. nih.gov

Structure

2D Structure

Properties

CAS No. |

61925-82-4 |

|---|---|

Molecular Formula |

C7H5O3Si |

Molecular Weight |

165.2 g/mol |

InChI |

InChI=1S/C7H5O3Si/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,8H |

InChI Key |

GGBPXZKRRSRWEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O[Si])O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O[Si])O |

Other CAS No. |

61925-82-4 |

Synonyms |

silanol salicylate |

Origin of Product |

United States |

Synthetic Chemistry and Preparation Methodologies of Silanol Salicylate

Esterification Pathways for Silanol (B1196071) Salicylate (B1505791) Synthesis

The most direct route to silanol salicylate involves the esterification of salicylic (B10762653) acid with a suitable silane (B1218182) compound. This pathway forms the ester bond by reacting the carboxylic acid group of salicylic acid with a hydroxyl group on a silanol or a reactive group on a silane precursor, such as a trialkoxysilane. ontosight.ai The general reaction involves the formation of an ester linkage between the silicon atom and the carboxyl group of salicylic acid. google.com

The successful synthesis of this compound via esterification is highly dependent on the reaction conditions. The procedure generally necessitates the use of freshly distilled, anhydrous solvents to prevent premature hydrolysis of reactants and products. A range of solvents can be employed depending on the specific silane reactant and catalyst system.

Table 1: Typical Solvents for this compound Esterification

| Solvent | Rationale for Use |

|---|---|

| Methylene Chloride | A common, relatively non-polar solvent for organic reactions. |

| Methanol (B129727) | A polar protic solvent, can also act as a reactant in some cases. |

| Dimethoxyethane | A polar aprotic ether that is a good solvent for many organic compounds. |

Data sourced from a general procedure for the esterification of salicylic acid with a silane compound.

Esterification reactions to form salicylates often require a catalyst to proceed at a reasonable rate. While specific catalysts for this compound are proprietary or varied, the broader field of salicylate synthesis provides insight into potential catalytic systems. Heterogeneous solid acid catalysts, such as those derived from fly ash or sulfonated silica (B1680970), have proven effective in the esterification of salicylic acid with phenols or alcohols. jacsdirectory.compreprints.org These catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability. jacsdirectory.com For instance, a sulfonated silica (SiO₂-SO₃H) catalyst has been used effectively for tandem transesterification-esterification reactions to produce methyl salicylate. preprints.orgmdpi.com Similarly, zeolites and other solid acids have been employed for salicylate synthesis using dimethyl carbonate. mdpi.com The classic Fischer esterification typically uses strong mineral acids like sulfuric acid, though these homogeneous catalysts can present challenges in product purification. wikipedia.org

To ensure the integrity of the reactants and the purity of the final product, the synthesis of this compound is typically conducted under a controlled, inert atmosphere. The presence of moisture and oxygen can lead to undesirable side reactions, such as the self-condensation of silanols or oxidation of sensitive functional groups. By performing the reaction under an inert gas like nitrogen or argon, these competing reactions are minimized, leading to higher yields and purity of the desired this compound. The requirement for anhydrous conditions is critical, as water can react with silane precursors and interfere with the esterification process.

Catalytic Systems in Esterification of Salicylic Acid with Silanes

Advanced Synthetic Approaches Utilizing Silanol Moieties

Beyond direct esterification, advanced synthetic methods have been developed that leverage the silanol functional group as a removable directing group to achieve highly selective transformations. These methods are particularly valuable for constructing complex substituted aromatic systems.

A significant advancement in salicylate synthesis is the palladium-catalyzed, silanol-directed C-H carboxylation of phenols. nih.govnih.gov This method allows for the direct conversion of phenols into valuable salicylic acids with high efficiency and regioselectivity. nih.govresearchgate.net The silanol group, pre-installed on the phenol (B47542) substrate, acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho position for carboxylation with carbon monoxide (CO). nih.govkyoto-u.ac.jp This strategy demonstrates excellent tolerance for a variety of functional groups and can be applied to complex molecules. nih.govcolab.ws Upon completion of the carboxylation, the silanol directing group can be easily removed. kyoto-u.ac.jp

Table 2: Optimized Reaction Conditions for Pd-Catalyzed Silanol-Directed C-H Carboxylation

| Component | Loading / Conditions | Purpose |

|---|---|---|

| Silanol Substrate (1) | 0.2 mmol | Phenol precursor with directing group |

| Pd(OAc)₂ | 10 mol % | Palladium catalyst |

| Boc-Leu-OH (Ligand) | 20 mol % | Amino acid-derived ligand |

| AgOAc | 3 equivalents | Oxidant |

| CF₃CH₂OH | 3 equivalents | Additive |

| CO/Ar Atmosphere | 1:8 ratio (balloon) | Source of carboxyl group |

| Solvent | 1,2-dichloroethane (DCE) | Reaction medium |

| Temperature | 95 °C | Thermal energy for reaction |

Data sourced from the developed general method for the synthesis of salicylic acids from phenols. nih.gov

This protocol has been successfully used to synthesize a broad scope of salicylic acid derivatives from their corresponding phenol precursors in good to excellent yields. nih.gov

Mechanistic studies have provided critical insights into the bond-forming steps of the palladium-catalyzed carboxylation. A key investigation using ¹⁸O-isotope labeling was performed to determine the origin of the oxygen atom in the newly formed carboxylic group. nih.gov In this study, a phenol-derived silanol containing an ¹⁸O-labeled hydroxyl group (Si-¹⁸OH) was subjected to the C-H carboxylation conditions. nih.govkyoto-u.ac.jp The analysis of the resulting silacycle product revealed a complete retention of the ¹⁸O label. nih.gov This finding conclusively demonstrates that the ester oxygen atom of the carboxylic group originates from the silanol directing group itself. nih.govkyoto-u.ac.jp The mechanism is believed to involve the initial ortho-palladation directed by the silanol, followed by CO insertion and subsequent reductive elimination, where the silanol oxygen attacks the acyl-palladium intermediate to form the stable silacycle. kyoto-u.ac.jp

Silanol-Mediated Ortho-Diversification Strategies for Phenols

The use of silanol as a directing group represents a significant strategy in synthetic chemistry for the functionalization of phenols. This approach allows for high efficiency and regioselectivity in introducing various functionalities at the ortho-position of the phenolic ring. The silanol group can be easily installed and subsequently removed, acting as a traceless directing group. researchgate.netnih.gov

Several palladium-catalyzed, silanol-directed C-H functionalization reactions have been developed:

C-H Carboxylation: This method facilitates the synthesis of salicylic acids from readily available phenols. The reaction proceeds via a palladium-catalyzed ortho C-H carboxylation, featuring a broad substrate scope and high selectivity. researchgate.netnih.gov A key finding from mechanistic studies is that the ester oxygen atom of the newly formed carboxylic group originates from the silanol group. nih.gov This strategy has been successfully applied to complex molecules like estrone (B1671321) and used in iterative C-H functionalization to create unsymmetrically disubstituted phenols. researchgate.netnih.gov

C-H Oxygenation: To produce catechols (1,2-dihydroxybenzenes), a silanol-directed C-H oxygenation strategy is employed. This process involves a site-selective acetoxylation at the ortho-position, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. researchgate.net The final catechol product is obtained after a standard desilylation step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The method is effective for both electron-neutral and electron-poor phenols. researchgate.net

C-H Alkenylation: The silanol group can also direct the ortho-alkenylation of phenols. nih.gov This transformation demonstrates a broad scope regarding the electronic properties of the phenol substrates. nih.gov For instance, acrolein has been used as an effective olefin partner in silanol-directed ortho-C-H alkenylation reactions. rsc.org

These diversification strategies are summarized in the table below.

| Diversification Strategy | Catalyst System | Key Reagents | Outcome |

| Ortho-Carboxylation | Pd(OAc)₂ / Ligand | CO, Oxidant | Synthesis of salicylic acids researchgate.netnih.gov |

| Ortho-Oxygenation | Pd(OAc)₂ | PhI(OAc)₂, TBAF | Synthesis of catechols researchgate.netnih.gov |

| Ortho-Alkenylation | Palladium Catalyst | Olefins (e.g., acrolein) | Synthesis of ortho-alkenylated phenols nih.govrsc.org |

Synthesis of Salicylate-Derived Silylation Reagents

The formation of this compound inherently involves the creation of a silyl (B83357) ether. This is often achieved using specialized silylation reagents derived from salicylic acid itself or through catalyzed reactions that promote silyl ether formation.

Preparation of 2-[(Trimethylsilyl)oxy]-benzoic Acid Methyl Ester (TMSSME) and Analogues

The synthesis of silylated salicylic acid derivatives, such as 2-[(trimethylsilyl)oxy]-benzoic acid methyl ester (TMSSME), is a critical step. These compounds can be prepared by the silylation of salicylic acid or its esters. For instance, the compound known as benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has been isolated from the plant Pericampylus glaucus through column chromatography. researchgate.net

The general synthesis involves reacting a salicylic acid derivative with a silylating agent like trimethylsilyl (B98337) (TMS) chloride or hexamethyldisilazane (B44280) (HMDS). To achieve selective silylation, a multi-step process can be employed. For the synthesis of the related compound, benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester, a two-step approach is used:

Carboxylic Acid Protection: The carboxylic acid group is first selectively silylated.

Phenolic Hydroxyl Protection: The phenolic hydroxyl group is then silylated in a subsequent step.

The table below shows analytical data for an isolated TMSSME analogue.

| Compound | Molecular Formula | Molecular Weight | GC-MS Retention Time | Key Mass Spec Fragment (m/z) |

| Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester | C₂₁H₂₂O₂ | 308 | 22.26 min | 209 |

Data obtained from a specific isolation study. researchgate.net

Catalysis in Silylation Reactions for Silyl Ether Formation

Catalysis plays a pivotal role in the efficient and selective formation of silyl ethers from alcohols and phenols. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Potassium Carbonate (K₂CO₃) Catalysis: An effective method utilizes the inexpensive and non-corrosive base K₂CO₃ as a catalyst for the dehydrogenative silylation of alcohols with hydrosilanes. rsc.org This approach is notable for its mild reaction conditions and broad functional group tolerance, producing H₂ as the only byproduct. rsc.org Yields for the silylation of phenol are generally high, although they can be affected by the steric bulk of the silane. rsc.org

| Silane | Product Yield (Phenol Silylation) |

| Triethylsilane | >99% |

| tert-Butyldimethylsilane | >99% |

| Triphenylsilane | >99% |

| Tri-isopropylsilane | 67% |

Reaction conditions: 60 °C, 3 equiv. of silane, 18 hrs. rsc.org

Cobalt Catalysis: In the pursuit of sustainable chemistry, earth-abundant metals like cobalt are used to catalyze the cross-dehydrogenative coupling of alcohols and phenols with hydrosilanes. tandfonline.com Cobalt complexes stabilized by PN₅P ligands have proven effective, enabling efficient Si-O bond formation with catalyst loadings as low as 0.5–2 mol%. tandfonline.com

Other Catalytic Systems: Other catalysts for silylation include iodine, which efficiently promotes the trimethylsilylation of alcohols with hexamethyldisilazane (HMDS) under neutral conditions. organic-chemistry.org Additionally, N-heterocyclic olefins (NHOs) have emerged as potent organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity for research-grade this compound necessitates effective purification and isolation techniques. The primary methods employed are chromatography and recrystallization.

Chromatographic Purification Methods

Flash column chromatography is a standard and effective technique for purifying silylated organic compounds. orgsyn.org The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. orgsyn.org Elution with a carefully chosen solvent system allows for the separation of the desired compound from impurities. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the analysis and separation of salicylates. nih.govsielc.com Reversed-phase HPLC is commonly used for these compounds. nih.gov

The table below outlines typical conditions for these chromatographic methods.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or CH₂Cl₂/Acetone | TLC, UV |

| Reversed-Phase HPLC | Octadecyl silane (C18) | Acetonitrile (B52724)/Water/Acid (e.g., phosphoric or formic) | UV Absorption (e.g., at 234 nm or 280 nm) nih.govsielc.com |

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures. uobaghdad.edu.iq The process for a salicylic acid derivative generally follows several key steps. uobaghdad.edu.iq

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve the impure compound in a minimum volume of a suitable hot solvent (e.g., hot water, aqueous ethanol). uobaghdad.edu.iqorgsyn.org | To create a saturated solution from which pure crystals can form upon cooling. |

| 2. Hot Filtration | Filter the hot solution. uobaghdad.edu.iq | To remove any insoluble impurities. |

| 3. Crystallization | Allow the hot filtrate to cool slowly to room temperature, and then potentially in an ice bath. uobaghdad.edu.iq | To induce the formation of pure crystals, leaving soluble impurities in the solvent. |

| 4. Cold Filtration | Collect the formed crystals by filtration. uobaghdad.edu.iq | To separate the purified solid product from the solvent (mother liquor). |

| 5. Drying | Dry the collected crystals in an oven or desiccator. uobaghdad.edu.iq | To remove any residual solvent. |

For compounds with colored impurities, activated charcoal may be added to the hot solution before filtration to adsorb the colorants. uobaghdad.edu.iq If a single solvent is not ideal, a mixed-solvent system can be used, where the compound is dissolved in a "good" solvent and crystallization is induced by adding a "bad" solvent in which the compound is insoluble. uobaghdad.edu.iq

Molecular and Cellular Mechanisms of Action of Silanol Salicylate

Interaction with Molecular Targets and Signaling Pathways

A primary mechanism attributed to the silanol (B1196071) component is its ability to stabilize and maintain skin structures. researchgate.netnih.gov It achieves this through hydrogen bonding and electrostatic interactions with components of the extracellular matrix (ECM), such as proteins and glycosaminoglycans (GAGs). researchgate.netnih.govresearchgate.netgoogle.com Organic silicon is an essential component of the skin's dermis, where it interacts with structural proteins like collagen fibers, elastin (B1584352), and proteoglycans to ensure optimal organization and architecture. biosiltech.com Experimental models have confirmed that organic silicon, in the form of orthosilicic acid, interacts with collagen via electrostatic hydrogen bonding. researchgate.net This interaction with key structural molecules helps to maintain the integrity and biomechanical properties of connective tissues. researchgate.netbiosiltech.com

The salicylate (B1505791) moiety of the compound is known to influence inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. Salicylic (B10762653) acid and its derivatives are recognized for their ability to inhibit both COX-1 and COX-2, which are key enzymes in the production of pro-inflammatory prostaglandins. ekb.eg While aspirin (B1665792) (acetylsalicylic acid) is an irreversible inhibitor, its primary metabolite, salicylic acid, acts as a reversible inhibitor. nih.govosti.gov

Research shows that sodium salicylate effectively inhibits COX-2 activity at concentrations far below those needed to inhibit other inflammatory pathways like NF-kappaB activation. nih.gov However, this inhibition can be overcome by increased concentrations of arachidonic acid, the substrate for COX enzymes. nih.gov It has also been suggested that certain metabolites of salicylic acid, such as gentisic acid, may contribute significantly to the inhibition of COX-2-dependent prostaglandin (B15479496) E2 formation at sites of inflammation. nih.gov

Hydrogen Bonding Electrostatic Interactions with Extracellular Matrix Components

Cellular Responses and Gene Expression Regulation

Silanol-based compounds have been shown to significantly stimulate the expression of the Hyaluronan Synthase Type 2 (HAS2) gene in human skin fibroblasts. nih.govresearchgate.net The HAS2 gene codes for the primary enzyme responsible for producing high-molecular-weight hyaluronic acid (HA), a crucial component of the ECM that contributes to skin hydration and turgor. researchgate.netresearchgate.netatlasgeneticsoncology.org

In one in vitro study, a silanol-based solution (RRS® Silisorg) triggered a rapid and potent upregulation of HAS2 mRNA. nih.gov The peak expression was observed at 24 hours post-treatment. nih.gov These findings demonstrate a direct influence of silanols on the genetic regulation of a key enzyme involved in ECM synthesis. nih.govresearchgate.net

Table 1: Fold Increase in HAS2 Gene Expression in Human Fibroblasts

| Concentration of Silanol Solution | Fold Increase at 24 Hours | Fold Increase at 48 Hours |

|---|---|---|

| 0.2 mg/mL | 10.3 ± 2.3 | 8.5 ± 1.1 |

| 1.0 mg/mL | 25.5 ± 4.6 | 10.5 ± 2.3 |

Data sourced from an in vitro study on a silanol-based medical device. The results are expressed as a fold increase against the untreated control. nih.gov

In addition to its effect on HA synthesis, silanol salicylate also promotes the production of collagen. biosiltech.comnih.gov Studies have demonstrated that silanol-based formulations can upregulate the gene expression of Collagen Type I in human fibroblasts. nih.govresearchgate.net Type I collagen is the most abundant structural protein in the skin, providing tensile strength and resilience. indexcopernicus.com

The upregulation of Collagen Type I gene expression by a silanol solution was found to occur on a different timeline than that of HAS2. nih.gov The maximum increase in Collagen Type I mRNA was observed at 48 hours post-treatment, suggesting a coordinated but distinct regulatory effect on different ECM components. nih.gov This stimulation of collagen production at the genetic level supports findings from histological studies where the application of salicylate silanol resulted in a significant increase in the density of dermal collagen fibers. nih.gov

Table 2: Fold Increase in Collagen Type I Gene Expression in Human Fibroblasts

| Concentration of Silanol Solution | Fold Increase at 48 Hours |

|---|---|

| 0.2 mg/mL | 2.61 ± 0.39 |

| 1.0 mg/mL | 4.73 ± 1.06 |

Data sourced from an in vitro study on a silanol-based medical device. The results are expressed as a fold increase against the untreated control. nih.gov

Stimulation of Elastin Gene Expression in Dermal Fibroblast Models

Research into the effects of silanol derivatives on skin cells has demonstrated a notable impact on the expression of key extracellular matrix genes. In in-vitro studies using human skin fibroblast models, silanol-based formulations have been shown to stimulate the production of elastin.

One study analyzed the effect of a medical device containing monomethylsilanol mannuronate on human skin fibroblasts. nih.gov The results indicated a time-dependent increase in elastin gene expression. After 48 hours of treatment, the expression of the elastin gene was significantly elevated. nih.govresearchgate.net Specifically, at a concentration of 1 mg/mL, the silanol-containing solution led to a 2.5-fold increase in elastin expression after 48 hours. nih.govresearchgate.net These findings suggest that silanol derivatives can directly influence cellular processes, promoting the synthesis of elastin, a critical protein for skin elasticity. nih.gov

Table 1: Effect of a Silanol-Based Formulation on Gene Expression in Human Fibroblasts

| Gene | Concentration | Time Point | Fold Increase in Expression |

|---|---|---|---|

| Elastin | 1 mg/mL | 48 hours | 2.5 |

| Collagen Type I | 1 mg/mL | 48 hours | 4.7 |

| HAS2 | 1 mg/mL | 24 hours | 25.0 |

Data sourced from studies on a silanol-based medical device (RRS® Silisorg). nih.govresearchgate.net

Biophysical Effects on Tissue Architecture (Research Models)

Impact on Collagen and Elastic Fiber Density in Dermal Analogs

The influence of this compound on the structural components of the dermis has been investigated in human research models. A pilot study involving healthy volunteers with photoaged skin examined the histological changes after injections of 0.1% salicylate silanol. nih.gov Punch biopsies taken from the treated areas were compared with non-treated areas. nih.gov

The analysis revealed a statistically significant increase in the density of both collagen and elastic fibers in the dermis treated with salicylate silanol. nih.govresearchgate.net This suggests that the application of this compound can directly stimulate the production of these essential structural proteins, leading to a denser and more robust dermal matrix. researchgate.net

Influence on Dermal Remodeling Processes in Experimental Systems

The observed increases in collagen and elastic fiber density point to a broader influence of this compound on dermal remodeling. researchgate.net In the same experimental system mentioned above, texture analysis was performed on the microscopic images of the skin biopsies. nih.gov The results showed that following the injections, collagen fibers were more compact and distributed more homogeneously. nih.govresearchgate.net

This finding suggests that this compound not only stimulates the synthesis of new dermal fibers but also influences their organization and architecture. researchgate.net The resulting remodeling of the dermal fiber network may underlie the improvements in skin surface appearance observed in clinical applications. nih.govresearchgate.net The mechanism is thought to involve the stabilization and maintenance of skin structures through hydrogen bonding and electrostatic interactions with extracellular matrix components. nih.govresearchgate.netyoutube.com

Role of Silicon in Collagen Synthesis and Enzyme Activation

Silicon is an essential trace element for the optimal synthesis of collagen. nih.govwjbphs.com Its role is fundamental in the formation of the collagen network, thereby improving skin strength and elasticity. nih.govresearchgate.net Research indicates that silicon, in the form of orthosilicic acid, stimulates fibroblasts to secrete type I collagen at physiological concentrations. nih.govwjbphs.combibliotekanauki.pl

The biochemical mechanism involves the activation of specific hydroxylating enzymes. nih.govresearchgate.netsiliciumlaboratories.com Silicon is crucial for the activity of prolyl hydroxylase, an enzyme that facilitates the hydroxylation of proline residues into hydroxyproline (B1673980) during collagen formation. bibliotekanauki.plsiliciumlaboratories.com This hydroxylation step is indispensable for stabilizing the collagen molecule's triple-helix structure, which is critical for its mechanical properties. siliciumlaboratories.com By enhancing the activity of these enzymes, silicon plays a pivotal role in both the rate and quality of collagen synthesis. bibliotekanauki.plsiliciumlaboratories.com

Fundamental Chemistry of Silanol Functionality in Biological Contexts

Enhanced Hydrogen Bond Donor Acidity of Silanols Compared to Alcohols

The chemical properties of the silanol group (Si-OH) are distinct from those of the analogous alcohol group (C-OH), which has implications for its biological interactions. A key feature of silanols is their high acidity, which makes them strong hydrogen bond donors. ic.ac.uk

Spectroscopic and theoretical studies have consistently shown that silanols are stronger hydrogen-bond donors compared to their corresponding alcohol derivatives. researchgate.netacs.org The relative order of acidity is generally arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk This enhanced acidity means that silanols have a pronounced tendency to form strong hydrogen bonds with themselves and with other molecules that have suitable hydrogen bonding sites, such as the proteins and glycosaminoglycans found in the extracellular matrix. nih.govic.ac.uk This strong hydrogen-bonding capability is a fundamental aspect of how silanols interact with and stabilize biological structures. nih.govyoutube.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Silanol |

| Monomethylsilanol mannuronate |

| Orthosilicic acid |

| Resveratrol |

| Salicylic acid |

| Silicon |

| Hydroxyproline |

| Proline |

| Arylsilanols |

| Alkylsilanols |

| Arylcarbinols |

| Alkylcarbinols |

| Collagen |

| Elastin |

| Hyaluronic Acid |

Role of Silicon in Promoting Molecular Interactions and Cross-Linking

The silicon component of this compound is fundamental to its mechanism of action within the dermal matrix. Organic silicon, in the form of silanols, is an essential element for maintaining the structural integrity of the skin. biosiltech.com Its primary role involves stabilizing and maintaining skin structures by forming connections with key components of the extracellular matrix (ECM). researchgate.netresearchgate.net

The molecular interactions facilitated by the silanol moiety are primarily electrostatic in nature. Silanols establish hydrogen bonds with ECM proteins, such as collagen and elastin, as well as with glycosaminoglycans (GAGs). biosiltech.comresearchgate.netresearchgate.net These interactions are crucial for organizing the ECM, ensuring an optimal architecture of the dermis. biosiltech.com By promoting connections between hyaluronic acid, proteoglycans, and water, silicon also contributes to increased skin turgor and hydration. researchgate.net

Furthermore, silicon plays a direct role in the synthesis and organization of structural proteins. It is considered essential for the activation of enzymes and the promotion of cross-linking necessary for collagen synthesis. researchgate.net Silanols have been shown to stimulate the activity and stretching capacity of fibroblasts, which are the primary cells responsible for producing ECM components. exsymol.com This stimulation enhances the fibroblasts' ability to bind to and organize collagen fibers, resulting in a denser, firmer, and more elastic skin structure. exsymol.com

Research findings have consistently demonstrated the positive impact of silanols on the dermal matrix. Histological studies involving the injection of salicylate silanol have shown a statistically significant increase in the density of both collagen and elastic fibers. researchgate.net Texture analysis of the treated areas revealed that the collagen fibers became more compact and were distributed more homogeneously, indicating a significant remodeling of the dermal fiber architecture. researchgate.net

In vitro studies provide quantitative evidence of these effects. In one study, a silanol-based solution was shown to significantly increase the gene expression of key ECM components in human skin fibroblasts. This highlights the role of silicon in stimulating the cellular machinery responsible for building and maintaining the skin's structural framework.

Table 1: In Vitro Effect of a Silanol Solution on ECM Gene Expression in Human Fibroblasts

| Gene | Time Point | Fold Increase in Expression | Source |

|---|---|---|---|

| Collagen Type I | 48 hours | 4.7x | researchgate.net |

| Elastin | 48 hours | 2.5x | researchgate.net |

| Hyaluronan Synthase 2 (HAS2) | 24 hours | 25x | researchgate.net |

Another study evaluated the effects of a mixture containing dimethylsilanediol (B41321) salicylate on fibroblasts after UVA irradiation. The results indicated that the silanol mixture helped restore the fibroblasts' ability to synthesize collagen I, further supporting the role of silicon in dermal repair and restructuring. nih.gov

Table 2: Summary of Histological Findings After Salicylate Silanol Injection

| Parameter | Observation | Source |

|---|---|---|

| Collagen Fiber Density | Statistically significant increase | researchgate.net |

| Elastic Fiber Density | Statistically significant increase | researchgate.net |

| Collagen Fiber Architecture | More compact and homogeneously distributed | researchgate.net |

In essence, the silicon in this compound acts as a critical cross-linking and organizational agent within the dermis. By fostering molecular interactions and stimulating the synthesis of essential structural proteins like collagen and elastin, it helps to remodel and strengthen the skin's architecture. researchgate.netexsymol.com

Structural Modifications, Derivatives, and Analogues of Silanol Salicylate

Synthetic Exploration of Silanol (B1196071) Salicylate (B1505791) Derivatives

The synthesis of silanol salicylate and its derivatives typically involves the esterification of salicylic (B10762653) acid with a corresponding silane (B1218182) compound. This process often requires the use of freshly distilled solvents and a catalyst under an inert atmosphere to ensure the formation of the desired product and prevent unwanted side reactions. tiiips.com Industrial production follows similar synthetic routes, albeit on a larger scale.

Variations in Silanediol (B1258837) Group Structure (e.g., Dimethylthis compound)

A key area of synthetic exploration involves modifying the silanediol group. One notable example is dimethylthis compound, a glycolic solution of which is obtained through the controlled hydrolysis of dimethylsilylsalicylate. biosiltech.comulprospector.comulprospector.com This derivative, sometimes referred to as D.S.B. C, is a silanol that combines the benefits of organic silicium and salicylic acid. biosiltech.com The hydrolysis of its precursor, PRO-D.S.B., at the time of application on the skin, forms the biologically active silanol, rich in hydroxyl functions. biosiltech.combiosiltech.com This controlled release mechanism is designed to enhance its long-lasting benefits. biosiltech.com

Conjugation with Other Structural Molecules (e.g., Mannuronate, Ascorbate)

To enhance or modify the properties of this compound, it is often conjugated with other structural molecules. Organic silicon-based products are frequently presented as silanol derivatives associated with molecules like mannuronate and ascorbate. researchgate.netnih.gov For instance, Ascorbyl Methylsilanol Pectinate is a silanol that incorporates an ascorbyl group, known for its antioxidant properties. biosiltech.com Another example is Methylsilanol Mannuronate, which is recognized for a wide range of functions including anti-glycation and moisturizing effects. biosiltech.combiosiltech.com These conjugations aim to create hybrid molecules with synergistic or expanded functionalities. researchgate.netgoogle.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For salicylates in general, modifications to the carboxylic acid group, such as forming esters, can increase stability and half-life. blogspot.com

Correlating Structural Features with Receptor Binding Affinity

The interaction of this compound and its derivatives with molecular targets like receptors is a key aspect of their mechanism of action. For instance, the binding of butyloctyl salicylate to the estrogen receptor has been noted, although it is considered a very weak binder. cir-safety.org Studies on sila-haloperidol, a silicon-containing analogue of the antipsychotic drug haloperidol, have shown that the silicon substitution can significantly alter receptor subtype selectivities at dopamine (B1211576) and sigma receptors. researchgate.net This highlights the potential of using silicon in drug scaffolds to modulate receptor binding affinity. researchgate.net

Comparison with Related Salicylate and Silanol Compounds

Salicylates: Compared to traditional salicylate esters, the inclusion of a silanediol group in this compound is reported to improve hydrolytic stability, leading to prolonged efficacy in formulations. For example, silanediol salicylate is considered to have lower irritation potential than pure salicylic acid. biosiltech.com While sodium salicylate is water-soluble and suitable for oral or injectable applications, the lipid solubility of silanediol salicylate makes it more appropriate for lipid-based skincare products. ekb.eg Other salicylate esters like methyl salicylate and glycol salicylate also have different penetration and hydrolysis rates in the skin. e-lactancia.orgwikipedia.org

Silanols: Silanols are generally more acidic than their corresponding alcohols. wikipedia.org This increased acidity allows them to be deprotonated in aqueous solutions. wikipedia.org The antimicrobial activity of silanols has been correlated with their lipophilicity and hydrogen-bond acidity. nih.gov Compared to analogous alcohols, silanols exhibit significantly higher antimicrobial properties, which is attributed to their greater H-bond acidity and enhanced lipophilicity. nih.gov The general structure of silanols allows them to interact with extracellular matrix proteins, contributing to skin structure and organization. biosiltech.comresearchgate.net

Interactive Data Table: Comparison of Related Compounds

| Compound Name | Key Structural Feature | Notable Property | Primary Application Area |

| This compound | Salicylate ester of a silanediol | Improved hydrolytic stability | Cosmetics, Dermatology tiiips.com |

| Dimethylthis compound | Methylated silanediol group biosiltech.com | Controlled release from precursor biosiltech.combiosiltech.com | Skincare biosiltech.com |

| Sodium Salicylate | Sodium salt of salicylic acid | Water-soluble | Pharmaceuticals (oral/injectable) |

| Methyl Salicylate | Methyl ester of salicylic acid wikipedia.org | Volatile, distinct odor wikipedia.org | Flavoring, topical analgesics wikipedia.org |

| Trimethylsilanol | Single hydroxyl group on a silicon atom with three methyl groups wikipedia.org | More acidic than corresponding alcohol wikipedia.org | Intermediate in silicone manufacturing wikipedia.org |

Comparative Analysis with Methyl Salicylate and Acetylsalicylic Acid

This compound, methyl salicylate, and acetylsalicylic acid are all prominent derivatives of salicylic acid, each formed by modifying one of its functional groups. Their structural distinctions give rise to differing physicochemical properties and reactivities. Salicylic acid possesses two key functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). magritek.com The specific modification of these sites defines the resulting derivative.

In methyl salicylate , the carboxylic acid group of salicylic acid is esterified with methanol (B129727). byjus.combritannica.com This modification converts the acidic carboxyl group into a methyl ester, leaving the phenolic hydroxyl group intact.

In acetylsalicylic acid (aspirin), the phenolic hydroxyl group is esterified with an acetyl group from acetic anhydride (B1165640) or acetyl chloride, while the carboxylic acid group remains unchanged. magritek.comwikipedia.org

In This compound , the carboxylic acid group is esterified with a silanol, specifically a dimethylsilanediol (B41321) moiety in the common form, creating a silyl (B83357) ester. This introduces a silicon-oxygen bond and a free silanol group (-Si-OH).

These structural variations lead to significant differences in their chemical nature. The presence of a free carboxylic acid group in acetylsalicylic acid makes it acidic, whereas the esterification of this group in both methyl salicylate and this compound removes this acidity. Conversely, the free phenolic hydroxyl in methyl salicylate and this compound imparts properties different from acetylsalicylic acid, where this group is masked.

The introduction of the silicon element in this compound sets it apart from the other two carbon-based esters. The Si-O bond is generally more flexible and has lower electronegativity compared to the C-O bond in methyl salicylate. byjus.com This can influence the molecule's conformational flexibility and its interaction with biological targets.

Interactive Table: Structural and Property Comparison

| Feature | This compound | Methyl Salicylate | Acetylsalicylic Acid (Aspirin) |

| Modified Group | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) | Phenolic hydroxyl (-OH) |

| Resulting Linkage | Silyl Ester (-COO-Si) | Ester (-COO-CH₃) | Ester (-O-C(=O)CH₃) |

| Free Functional Group | Phenolic -OH, Silanol -SiOH | Phenolic -OH | Carboxylic acid -COOH |

| Key Structural Feature | Contains a silicon atom | Contains a methyl ester | Contains an acetyl group |

| Acidity | Neutral (esterified carboxyl) | Neutral (esterified carboxyl) | Acidic (free carboxyl) |

| Parent Acid | Salicylic Acid | Salicylic Acid | Salicylic Acid |

| Metabolism | Hydrolyzes to salicylic acid and a silanol derivative. | Hydrolyzes to salicylic acid and methanol. magritek.comeuropa.eu | Hydrolyzes to salicylic acid and acetic acid. medscape.com |

From a reactivity standpoint, all three compounds can be hydrolyzed back to salicylic acid. magritek.comwikipedia.orgeuropa.eumedscape.com The stability of the ester bond towards hydrolysis varies. The silyl ester bond in this compound is known to be susceptible to hydrolysis, a property that can be modulated by the substituents on the silicon atom. The hydrolysis of acetylsalicylic acid in the body is a key step in its mechanism of action. medscape.com Methyl salicylate is also metabolized via hydrolysis to salicylic acid. europa.eu

Spectroscopically, the derivatives can be readily distinguished. For instance, in ¹H NMR spectroscopy, acetylsalicylic acid will show a characteristic singlet for the acetyl protons, while methyl salicylate will show a singlet for the methoxy (B1213986) protons. magritek.com this compound would exhibit signals corresponding to the methyl groups attached to the silicon atom. Infrared (IR) spectroscopy would also show distinct features: acetylsalicylic acid has two carbonyl peaks (one for the carboxylic acid and one for the ester), whereas methyl and this compound would each show a primary carbonyl peak for their ester group, alongside the characteristic broad peak for the phenolic -OH. magritek.com

Distinctions in Hydrogen Bonding Properties with Other Silanol Derivatives

The hydrogen bonding capability of this compound is primarily dictated by its two distinct hydroxyl groups: the phenolic -OH inherited from the salicylate moiety and the silanol -Si-OH group. This dual functionality distinguishes it from other silanol derivatives that may possess only Si-OH groups. Silanols, in general, are recognized as potent hydrogen bond donors, often exhibiting stronger H-bonding than their carbon-based analogues (alcohols). researchgate.netic.ac.uk

The acidity and, consequently, the hydrogen bond donor strength of silanols are significantly influenced by the substituents attached to the silicon atom. The general order of acidity is arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk As this compound contains an aryl group (the salicylate moiety) attached to the silicon via an ester linkage, it is classified within the broad category of arylsilanols, which are known to be stronger hydrogen bond donors than alkylsilanols. nih.gov

A comparative analysis can be made with other well-studied silanol derivatives, such as triphenylsilanol (B1683266) (Ph₃SiOH) and diphenylsilanediol (B146891) (Ph₂Si(OH)₂).

Triphenylsilanol (Ph₃SiOH): This is a classic example of an arylsilanol. It contains a single Si-OH group and three phenyl rings directly attached to the silicon atom. The electron-withdrawing nature of the phenyl groups enhances the acidity of the silanol proton, making it a strong hydrogen bond donor. ic.ac.uk this compound also benefits from the electron-withdrawing salicylate group, suggesting a comparable, strong H-bond donor capacity from its Si-OH group. However, the presence of the additional phenolic -OH in this compound allows for more complex, and potentially intramolecular, hydrogen bonding networks not possible in triphenylsilanol.

Diphenylsilanediol (Ph₂Si(OH)₂): This molecule contains two Si-OH groups and two phenyl rings. wikipedia.org The presence of two hydroxyl groups on the same silicon atom allows it to act as a dual hydrogen bond donor. This feature is shared by silanediols in general, which can form shorter and stronger hydrogen bonds compared to analogous monosilanols or chlorosilanols. nih.gov While this compound has two hydroxyl groups, they are of different types (one silanol, one phenolic) and are spatially separated. This structural difference leads to distinct hydrogen bonding patterns. Diphenylsilanediol is known to form extensive intermolecular hydrogen-bonded columns in the solid state. wikipedia.org this compound can engage in both intermolecular H-bonding (e.g., forming dimers or chains) and intramolecular H-bonding between the silanol -OH and the ortho-phenolic group or the ester carbonyl, influencing its conformation and reactivity.

The hydrogen bonding behavior is also highly dependent on the environment. In different solvents, the observed chemical shift of the silanol proton in NMR spectroscopy can vary significantly, reflecting the strength of the hydrogen bonds formed with the solvent molecules. nih.gov For instance, solvents like DMSO, which are strong hydrogen bond acceptors, will lead to a more deshielded (downfield) signal for the silanol proton compared to less basic solvents like acetone. nih.gov This principle applies to this compound and its counterparts.

The ability of the silanol group to participate in hydrogen bonding is a critical aspect of its chemistry, influencing its aggregation state, solubility, and catalytic activity in various reactions. nih.govnih.gov The unique combination of a silanol and a phenolic hydroxyl group within the same molecule gives this compound a distinctive and versatile hydrogen bonding profile compared to other silanols.

Interactive Table: Hydrogen Bonding Comparison of Silanol Derivatives

| Compound | H-Bond Donor Groups | Key Structural Features | Typical H-Bonding Patterns |

| This compound | 1x Phenolic -OH, 1x Silanol -SiOH | Aryl (salicylate) and alkyl groups on Si; two different types of -OH groups. | Can form both intramolecular and intermolecular H-bonds. |

| Triphenylsilanol | 1x Silanol -SiOH | Three aryl (phenyl) groups directly on Si. | Forms intermolecular H-bonds, leading to dimers or chains. ic.ac.uk |

| Diphenylsilanediol | 2x Silanol -SiOH | Two aryl (phenyl) groups and two -OH groups on Si. | Forms extensive intermolecular H-bond networks (e.g., columns). wikipedia.org |

| Alkylsilanols (e.g., Trimethylsilanol) | 1x Silanol -SiOH | Three alkyl groups on Si. | Weaker H-bond donor than arylsilanols. ic.ac.uk |

Advanced Analytical Methodologies for Silanol Salicylate Research

Spectroscopic Characterization and Elucidation

Spectroscopic methods are indispensable for the detailed characterization of silanol (B1196071) salicylate (B1505791), providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and elucidating the structure of silanol salicylate by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule. mcmaster.ca

¹H-NMR Spectroscopy: In ¹H-NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, key proton signals would be expected for the aromatic ring of the salicylate moiety, the hydroxyl group, and the methyl groups attached to the silicon atom. For instance, in a related compound, salicylic (B10762653) acid, the aromatic protons typically appear in the range of 7.0-8.5 ppm, while the carboxylic acid proton is significantly downfield, often above 11 ppm. thermofisher.comresearchgate.net The hydroxyl proton of the silanol group (Si-OH) would also have a characteristic chemical shift. rsc.org

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carboxyl carbon, the aromatic carbons, and the methyl carbons attached to the silicon. In salicylic acid, the carboxyl carbon resonates at approximately 173.54 ppm, while the aromatic carbons appear between 113 and 163 ppm. researchgate.net The presence of the silicon atom would influence the chemical shifts of the adjacent carbons. The verification of the ester bond formation and the silicon-oxygen linkages is a primary goal of NMR analysis.

Interactive Data Table: Representative NMR Data for Salicylate-Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Salicylate) | 7.0 - 8.5 | thermofisher.comresearchgate.net |

| ¹H | Carboxylic Acid (Salicylic Acid) | > 11 | thermofisher.com |

| ¹H | Silanol (Si-OH) | 1.92 - 4.7 | mcmaster.carsc.org |

| ¹³C | Carboxyl (Salicylate) | ~173 | researchgate.net |

| ¹³C | Aromatic (Salicylate) | 113 - 163 | researchgate.net |

| ¹³C | Methyl (Si-CH₃) | -3.5 - 0.0 | rsc.org |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation.

Key vibrational bands in the FT-IR spectrum of this compound would include:

O-H Stretching: A broad band is expected for the hydroxyl (-OH) group of the silanol, typically in the region of 3200-3700 cm⁻¹. mdpi.comresearchgate.netgelest.com The phenolic hydroxyl group of the salicylate moiety also contributes to this region. thermofisher.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the ester linkage is a key indicator, usually appearing around 1650-1750 cm⁻¹. thermofisher.com

Si-O Stretching: The presence of the silanol group is further confirmed by the Si-O stretching vibration, which typically appears in the 800-1100 cm⁻¹ range. mdpi.comemerald.com

Aromatic C=C Stretching: The aromatic ring of the salicylate portion will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Silanol (-OH) | Stretching | 3200 - 3700 (broad) | mdpi.comresearchgate.netgelest.com |

| Phenolic (-OH) | Stretching | 3230 - 3000 | thermofisher.com |

| Carbonyl (C=O) | Stretching | 1650 - 1750 | thermofisher.com |

| Si-O | Stretching | 800 - 1100 | mdpi.comemerald.com |

| Aromatic C=C | Stretching | 1450 - 1600 | nih.gov |

Raman Spectroscopy for Vibrational Analysis of Salicylate Interactions

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FT-IR and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric molecules. It can provide valuable information about the interaction of the salicylate moiety in the this compound compound. mdpi.comsciencegate.app

In the study of salicylate interactions, Raman spectroscopy can be used to probe the coordination of the salicylate with the silicon center. researchgate.net A very characteristic and intense band for the C=C vibrations of the aromatic part of salicylate is typically observed around 1604 cm⁻¹. mdpi.com Changes in the vibrational frequencies of the carboxylate group upon binding to the silicon atom can indicate the nature of the chemical bond formed. sciencegate.app Furthermore, Raman spectroscopy is a powerful tool for detecting silanol groups (Si-OH), which can be evidence of interactions with water. nih.gov

UV-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, this technique is primarily used for quantitative analysis and to study its interactions. wisdomlib.org

The aromatic ring of the salicylate moiety contains a chromophore that absorbs UV light at specific wavelengths. The maximum absorbance wavelength (λmax) for salicylic acid is typically around 300 nm. researchgate.netresearchgate.net By creating a calibration curve of absorbance versus concentration, the concentration of this compound in a solution can be determined using the Beer-Lambert law. youtube.comuomustansiriyah.edu.iq This method is valuable for monitoring the concentration of the compound in various experimental setups, such as in studies of its hydrolysis, where the release of salicylate can be tracked by the increase in absorbance at its characteristic wavelength.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. researchgate.net

In a typical HPLC method for salicylate analysis, a reversed-phase column, such as an octadecyl silane (B1218182) (C18) column, is used. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) or formic acid solution, to control the pH. nih.govsielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector set at the λmax of the salicylate chromophore, around 234 nm or 300 nm. researchgate.netnih.gov This setup allows for the separation of this compound from its precursors, degradation products, or other components in a sample matrix, enabling accurate quantification. nih.govfarmaciajournal.com The accessibility of residual silanols on the stationary phase can also be a factor in method development for related compounds. interchim.fr

Interactive Data Table: Typical HPLC Parameters for Salicylate Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (octadecyl silane) | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formic acid) | nih.govsielc.comsielc.comsielc.com |

| Detection | UV at ~234 nm or ~300 nm | researchgate.netnih.gov |

| Purpose | Separation, Quantification, Purity Assessment | nih.govfarmaciajournal.com |

Imaging and Microscopic Characterization in Research Models

Multiphoton microscopy (MPM) is a high-resolution imaging technique that allows for the visualization of biological tissues without the need for labels or dyes. frontiersin.org It is recognized as a powerful method for analyzing tissue structure and function, offering deep optical sectioning and reduced photodamage compared to conventional microscopy. frontiersin.orglitilit.com MPM operates by using non-linear optical effects, primarily two-photon excitation fluorescence (TPEF) and second-harmonic generation (SHG). amegroups.org TPEF provides signals from endogenous fluorophores within cells, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FAD), while SHG is particularly effective for imaging non-centrosymmetric structures like collagen fibrils. amegroups.orgspie.org

In research related to this compound, MPM is an invaluable tool for analyzing its effects on dermal tissue architecture. A study investigating the histologic alterations in human skin after injections of 0.1% salicylate silanol found a statistically significant increase in the density of both collagen and elastic fibers. researchgate.net MPM, specifically through its SHG modality, can be used to visualize and quantify these changes in collagen organization. spie.org Research has shown that SHG intensity can be quantitatively analyzed to determine changes in collagen content and structure in aging skin. spie.org Texture analysis of SHG images can further reveal how collagen bundles are distributed, showing, for instance, a more compact and homogeneously distributed fiber architecture after treatment. researchgate.net Therefore, MPM allows for a detailed, label-free analysis of the remodeling of the dermal fiber architecture potentially stimulated by this compound. frontiersin.orgresearchgate.net

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive Spectroscopy (EDS) is a standard method for characterizing the surface morphology and elemental composition of materials. researchgate.net SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. numberanalytics.com Simultaneously, the electron beam excites atoms within the sample, causing them to emit characteristic X-rays. numberanalytics.com The EDS detector measures the energy of these X-rays to identify the elements present and determine their relative abundance. numberanalytics.com

This combined technique is highly applicable in the analysis of pharmaceutical formulations containing this compound. SEM can provide detailed images of the material's structure, while EDS analysis confirms the presence and distribution of key elements, such as silicon (Si), carbon (C), and oxygen (O), which constitute the this compound compound. researchgate.netnih.gov This is crucial for verifying the chemical composition of the final product and identifying any potential impurities or inconsistencies in the material. researchgate.net For example, in the analysis of other silanol-containing materials, such as curcuminoid-silanol thin films, SEM-EDS has been used to prove the chemical composition of the film. dntb.gov.ua The method enables both qualitative and semi-quantitative identification of chemical elements, making it a valuable tool for quality control and for understanding the distribution of the active compound within a pharmaceutical form. researchgate.net

Multiphoton Microscopy (Two-Photon Excitation Fluorescence, Second Harmonic Generation) for Tissue Analysis

Bioanalytical Assays for Cellular and Molecular Investigations

Cell viability assays are fundamental in vitro tools for assessing the cellular response to chemical compounds. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability. nih.govnih.gov In this assay, living cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. docsdrive.com

The effect of silanol-containing formulations on cell viability has been investigated using human skin fibroblasts. nih.gov In one study, fibroblasts were exposed to a product containing monomethylsilanol mannuronate at concentrations of 0.2 mg/mL and 1 mg/mL for 24 and 48 hours. nih.gov The results, determined by the MTT assay, showed that the compound was not toxic to the fibroblasts at the tested concentrations. nih.govdovepress.com A slight, but statistically significant, increase in cell viability (16.2 ± 3.9%) was observed after 24 hours of exposure to the 1 mg/mL concentration; however, this effect was not sustained at the 48-hour time point. nih.govdovepress.com These findings suggest that at these concentrations, the silanol derivative does not negatively impact cell survival and may transiently stimulate metabolic activity. nih.gov

Table 1: Effect of a Silanol-Containing Formulation on Human Fibroblast Viability (MTT Assay)

| Concentration | Time Point | Result | Finding |

| 0.2 mg/mL | 24 hours | No significant change | Non-toxic |

| 1 mg/mL | 24 hours | 16.2% increase in viability | Slight, transient stimulation |

| 0.2 mg/mL | 48 hours | No significant change | Non-toxic |

| 1 mg/mL | 48 hours | Viability returned to baseline | Non-toxic, transient effect |

Data sourced from an in vitro study on a CE Class III medical device containing monomethylsilanol mannuronate. nih.govdovepress.com

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive molecular biology technique used to measure the expression levels of specific genes within a cell population. dovepress.com The method involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA for the gene of interest. dovepress.com

This methodology has been applied to investigate the effects of silanol derivatives on human skin fibroblasts by analyzing the gene expression of key extracellular matrix (ECM) proteins. nih.govdovepress.com In an in vitro study, fibroblasts were treated with a formulation containing monomethylsilanol mannuronate, and the expression of genes for collagen type I, elastin (B1584352), and hyaluronan synthase 2 (HAS2) was quantified via qPCR. nih.govresearchgate.net The results showed a significant increase in the expression of these genes. dovepress.comdovepress.com The expression of HAS2, an enzyme responsible for hyaluronic acid production, peaked at 24 hours, showing a 25.5-fold increase at a concentration of 1 mg/mL. nih.govdovepress.com In contrast, the maximum expression for collagen type I and elastin genes was observed at 48 hours. At 1 mg/mL, collagen type I expression increased by 4.73-fold, and elastin expression increased by 2.57-fold. nih.govdovepress.comresearchgate.net These findings demonstrate that the silanol compound can stimulate the genetic pathways responsible for the production of crucial dermal components. researchgate.netdovepress.com

Table 2: Gene Expression Fold Increase in Human Fibroblasts Treated with a Silanol-Containing Formulation (qPCR)

| Gene | Concentration | Time Point | Fold Increase in Expression |

| HAS2 | 0.2 mg/mL | 24 hours | 10.3 |

| HAS2 | 1 mg/mL | 24 hours | 25.5 |

| Collagen Type I | 0.2 mg/mL | 48 hours | 2.61 |

| Collagen Type I | 1 mg/mL | 48 hours | 4.73 |

| Elastin | 1 mg/mL | 48 hours | 2.57 |

Data sourced from an in vitro study on a CE Class III medical device containing monomethylsilanol mannuronate. nih.govdovepress.comdovepress.com

Theoretical and Computational Studies of Silanol Salicylate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the intrinsic properties of silanol (B1196071) salicylate (B1505791). These methods model the molecule's electron distribution to predict its geometry, stability, and chemical characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org It has been successfully applied to understand the fundamental properties of silicon-containing molecules, which can serve as models for more complex systems like silanol salicylate. acs.org The accuracy of DFT calculations for silica-containing compounds is highly dependent on the chosen functional and basis set, making validation against experimental data or higher-level calculations crucial. acs.org

For instance, in studies of related molecules like silanediol (B1258837) salicylate, DFT calculations are employed to analyze its electronic configuration and its influence on chemical interactions. Methods such as B3LYP-D3 with a 6-311+G(d,p) basis set have been used to model its role in catalytic systems. Such calculations can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net For silanediol salicylate, analysis of these orbitals helps to assess its electron-donating capacity, a key factor in its interaction with metal centers in catalysis. Computational studies show that the Si–O bonds in silanols, having lower electronegativity than C–O bonds in analogous alcohols, can influence the molecule's interaction energies in catalytic processes.

The table below summarizes common DFT methods and basis sets used in the study of silanol and related compounds.

| Computational Method | Basis Set | Application/System Studied | Reference |

| B3LYP | 6-31+G* | Calculation of silanol acidities in aqueous solution. | ufl.edu |

| B3LYP | 6-31G(d,p) / 6-31++G(d,p) | Investigation of water-silanol interactions on silica (B1680970) surfaces. | nih.govuni-leipzig.de |

| MPWB1K | 6-31+G(d,p) | Determination of hydrogen-bond donating ability of silanols. | researchgate.net |

| B3LYP-D3 | 6-311+G(d,p) | Analysis of π-complex formation in silanediol salicylate for catalysis. | |

| Ultrasoft Pseudopotentials (GGA) | - | Adsorption of water on hydroxylated silica surfaces. | aps.org |

This table is interactive. Click on the headers to sort the data.

The silanol (Si-OH) group is known to be a significantly stronger hydrogen-bond donor than its carbon-based analogue, the alcohol (C-OH) group. researchgate.netic.ac.uk This heightened acidity is a defining feature of silanols and strongly influences their intermolecular interactions. ic.ac.uk Computational methods have been instrumental in quantifying this property.

Quantum chemistry calculations, often combined with experimental techniques like FTIR spectrometry, can determine the hydrogen-bond (H-bond) donating ability of silanol derivatives. researchgate.net DFT calculations at levels like MPWB1K/6-31+G(d,p) are used to correlate experimental results with theoretical values. researchgate.net These studies have helped expand quantitative H-bond acidity scales (e.g., pKAHY), confirming that the silanol functional group is a more potent H-bond donor compared to corresponding alcohols. researchgate.net

Furthermore, gas-phase studies using computational and mass spectrometry methods have examined the fundamental acidities of various organosilanols. nih.gov DFT calculations can also estimate the dissociation constants (pKa) of silanol groups, revealing that structural features and the presence of hydrogen-bonded water clusters significantly affect their acidity. researchgate.net For example, calculations have shown that the pKa values of silanol groups on a silica surface can vary widely depending on the local hydrogen-bonding network. researchgate.net

The following table presents calculated acidity data for different types of silanol groups found on silica surfaces, demonstrating the impact of local structure.

| Silanol Group Motif | Calculated pKa | Key Finding | Reference |

| Convex Geminal Silanols | 2.9 | Identified as highly acidic sites. | researchgate.net |

| Specific Vicinal Silanols | 2.1 | Identified as highly acidic sites. | researchgate.net |

| Isolated Silanols | 10.3 | Acidity is similar to silicic acid in water. | researchgate.net |

| Concave Geminal Silanols | 8.9 | Acidity is similar to silicic acid in water. | researchgate.net |

| Strained/Defected Regions | 4.5 | Plausible candidate for moderately high acidity. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) for Electronic Structure and Properties

Simulation of Intermolecular Interactions

Understanding how this compound molecules interact with each other and with their environment is key to predicting their behavior in bulk materials and at interfaces. Simulation techniques model these complex intermolecular forces, particularly the dominant hydrogen bonds.

The salicylate moiety can form strong intramolecular and intermolecular hydrogen bonds, which heavily influence its physical properties, including its tendency to form a stable amorphous state rather than a crystalline one. researchgate.net Computational studies on the closely related compound salicylsalicylic acid (salsalate) provide valuable insights into this phenomenon. researchgate.netresearchgate.net

Computational Crystal Structure Prediction (CSP) techniques have been applied to salsalate (B1681409) to understand why it readily forms a long-term stable amorphous phase. researchgate.netresearchgate.net These simulations revealed specific hydrogen bonding motifs that are detrimental to efficient and stable crystal packing, thus explaining the compound's resistance to crystallization. researchgate.netresearchgate.net The simulations suggest that rapid intermolecular proton exchange between the acid and alcohol groups, coupled with geometrical disorder, is the basis for the observed amorphous behavior. researchgate.net Such computational approaches are invaluable for understanding and predicting the stability of amorphous forms of complex organic molecules like this compound. researchgate.net

The interaction of the silanol group with various surfaces is critical in applications ranging from materials science to chromatography. Molecular dynamics (MD) and quantum mechanical simulations are used to model these interactions at an atomic level. nih.govmdpi.com

Simulations show that the polarity and functional groups of a molecule are crucial for its adsorption onto silica surfaces. mdpi.com Polar moieties promote strong hydrogen bonding and electrostatic interactions with surface silanol groups. mdpi.com Recent studies on magnetic silica aerogels have highlighted the role of both surface silanol groups and salicylic (B10762653) acid residues in promoting strong interactions with polar molecules. mdpi.com

DFT calculations have been used to study the formation of hydrogen bonds between molecules and the silanol groups on silica surfaces like MCM-41. acs.org These studies quantify the stabilization energy and detail the changes in charge distribution and bond lengths upon interaction. acs.org Similarly, extensive quantum chemical calculations have modeled the interaction between water molecules and silanol groups on silicalite surfaces, showing that the most stable conformations involve the formation of multiple hydrogen bonds. nih.govuni-leipzig.de These calculations reveal that complexation with water leads to a lengthening of the silanol's O-H bond and a corresponding red shift in its stretching frequency. nih.govuni-leipzig.de MD simulations further complement this by providing a dynamic picture of how water behaves at the silica interface, showing that increased silanol density generally leads to slower water diffusivity near the surface. nih.gov

Modeling Hydrogen Bonding in Amorphous States

Computational Design and Optimization of Silanol-Containing Architectures

Beyond analysis, computational methods are increasingly used for the de novo design and optimization of materials. By predicting the properties of yet-to-be-synthesized materials, these approaches can guide experimental efforts, saving time and resources.

In the context of silanol-containing materials, computational design aims to tune properties for specific applications. For example, machine learning (ML) models, such as the support vector machine (SVM), have been used to analyze high-throughput experimental data for synthesizing silica xerogels. mdpi.com This approach helped identify the synthesis conditions that maximize or minimize the diversity of silanol groups on the surface, which in turn influences the material's catalytic properties. mdpi.com

Multiscale modeling strategies are also being developed to simulate the entire synthesis process of nanoporous silica materials, from the chemical precursors to the final solid structure. This involves a hierarchy of models, from quantum mechanics to classical atomistic and mesoscale simulations, to create a virtual representation of the material based only on the initial synthesis conditions. Such powerful predictive tools are essential for the targeted design of silanol-containing architectures, enabling the creation of novel materials for applications in catalysis, separation, and drug delivery.

Rational Structural Design for Enhanced Stability and Reactivity

The rational design of molecules like this compound for improved stability and reactivity is a key focus of theoretical and computational chemistry. This involves understanding how modifications to the molecular structure influence its chemical behavior. The stability and reactivity of silanol groups, which are crucial functional moieties in this compound, are highly dependent on the steric and electronic effects of the surrounding chemical environment.